
(6,9-Diphenylcarbazol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,9-Diphenylcarbazol-2-yl)boronic acid is an organic compound that features a boronic acid group attached to a carbazole framework. Carbazole derivatives are known for their versatile applications in organic electronics, photonics, and as intermediates in organic synthesis. The incorporation of boronic acid functionality further enhances its utility in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6,9-Diphenylcarbazol-2-yl)boronic acid typically involves the functionalization of carbazole derivatives. One common method includes the borylation of 6,9-diphenylcarbazole using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: (6,9-Diphenylcarbazol-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
(6,9-Diphenylcarbazol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of (6,9-Diphenylcarbazol-2-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and molecular recognition processes.
Molecular Targets and Pathways: The compound targets specific molecular pathways depending on its application. For instance, in biological systems, it may interact with proteins or nucleic acids, altering their function and activity.
Comparaison Avec Des Composés Similaires
(6,9-Diphenylcarbazole): Lacks the boronic acid functionality, limiting its reactivity in certain chemical transformations.
(3,6-Diphenylcarbazol-2-yl)boronic acid: A positional isomer with different electronic and steric properties.
Uniqueness: (6,9-Diphenylcarbazol-2-yl)boronic acid stands out due to its unique combination of carbazole and boronic acid functionalities, making it highly versatile for various applications in organic synthesis, materials science, and biological research.
Propriétés
Formule moléculaire |
C24H18BNO2 |
|---|---|
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
(6,9-diphenylcarbazol-2-yl)boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-12-13-21-22-15-18(17-7-3-1-4-8-17)11-14-23(22)26(24(21)16-19)20-9-5-2-6-10-20/h1-16,27-28H |
Clé InChI |
QQHFITRRVVVOOL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C3=C(N2C4=CC=CC=C4)C=CC(=C3)C5=CC=CC=C5)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


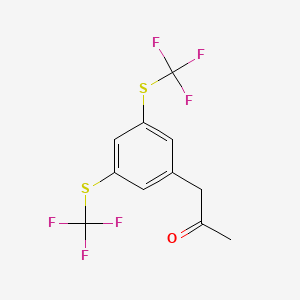
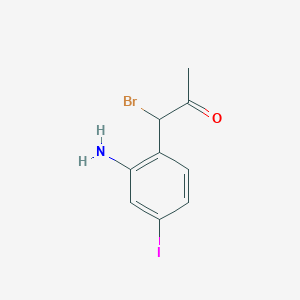
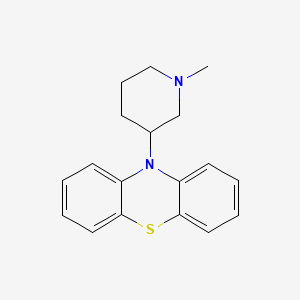
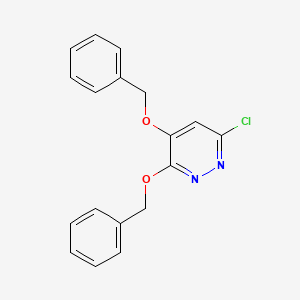
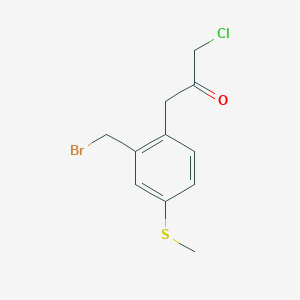
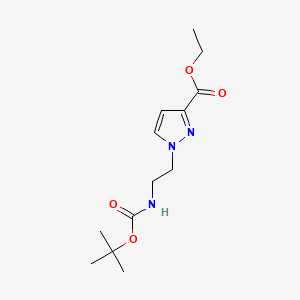
![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)

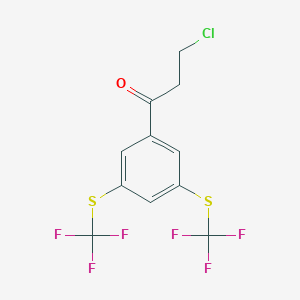
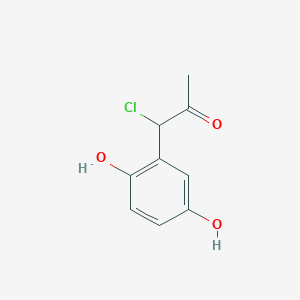
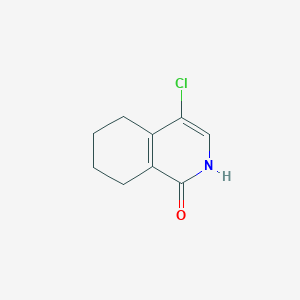
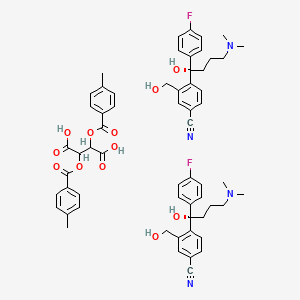

![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)
